molecular formula C9H6N2O2 B1313223 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 134997-74-3

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No. B1313223
M. Wt: 174.16 g/mol
InChI Key: WCBILQWUWLALFZ-UHFFFAOYSA-N
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Patent
US07049312B1

Procedure details

Chloroacetyl chloride (3.12 ml, 38 mmol) was added dropwise to a solution of 2-amino-4-cyanophenol (4.96 g, 37 mmol), triethylamine (10.98 ml, 78 mmol) and 4-(dimethylamino)pyridine (0.09 g, 0.74 mmol) in dry dichloromethane (40 ml) maintained at 0° C. The solution refluxed for 24 h. The reaction mixture was cooled, and the organic layer was washed with phosphoric acid (0.5 M), saturated sodium bicarbonate, water and brine, then dried with anhydrous magnesium sulfate. The organic layer was filtered, then evaporated to dryness. The residue was recrystalized from ethanol to afford 3.9 g (60%) of the titled compound. (mp 243–245° C.).
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
10.98 mL
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[CH:12]=[C:11]([C:13]#[N:14])[CH:10]=[CH:9][C:8]=1[OH:15].C(N(CC)CC)C>CN(C)C1C=CN=CC=1.ClCCl>[C:13]([C:11]1[CH:10]=[CH:9][C:8]2[O:15][CH2:2][C:3](=[O:4])[NH:6][C:7]=2[CH:12]=1)#[N:14]

Inputs

Step One
Name
Quantity
3.12 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
4.96 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C#N)O
Name
Quantity
10.98 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.09 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
the organic layer was washed with phosphoric acid (0.5 M), saturated sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystalized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(NC(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.